molecular formula C11H10N2O2 B034349 Methyl 4-(1H-imidazol-1-yl)benzoate CAS No. 101184-08-1

Methyl 4-(1H-imidazol-1-yl)benzoate

Cat. No. B034349
CAS RN: 101184-08-1
M. Wt: 202.21 g/mol
InChI Key: KUBBZTZQWIGHFH-UHFFFAOYSA-N
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Description

CRT0066101 dihydrochloride is a potent and orally active inhibitor targeting the protein kinase D (PKD) family. It selectively inhibits the activity of PKD1, PKD2, and PKD3 with IC50 values of 1 nM, 2.5 nM, and 2 nM, respectively . Notably, it does not suppress the activity of PKCα, PKCβ, or PKCε . This compound has gained attention due to its anticancer effects.

Scientific Research Applications

Chemistry: In chemistry research, CRT0066101 dihydrochloride serves as a valuable tool for studying PKD-related signaling pathways. Researchers explore its effects on cellular processes, protein phosphorylation, and downstream targets.

Biology: Biologically, CRT0066101 dihydrochloride contributes to understanding PKD-mediated cellular responses. It aids investigations into cell proliferation, apoptosis, and other critical biological functions.

Medicine: In medicine, CRT0066101 dihydrochloride’s potential therapeutic applications are being explored. Its anticancer effects make it a promising candidate for cancer treatment strategies.

Industry: While not yet widely used in industry, CRT0066101 dihydrochloride’s unique properties may find applications in drug development and targeted therapies.

Safety and Hazards

Methyl 4-(1H-imidazol-1-yl)benzoate is considered hazardous. It may cause skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . Safety measures include wearing protective equipment, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Mechanism of Action

The compound exerts its effects by inhibiting PKD family members. It interferes with specific molecular targets and signaling pathways, impacting cellular processes such as proliferation, survival, and gene expression.

Biochemical Analysis

Preparation Methods

Synthetic Routes: The synthetic routes for CRT0066101 dihydrochloride have not been explicitly documented in the available literature. it is synthesized through specific chemical reactions to achieve its structure.

Industrial Production Methods: Information regarding industrial-scale production methods for CRT0066101 dihydrochloride is limited. Typically, industrial production involves optimizing synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining high purity.

Chemical Reactions Analysis

Types of Reactions: CRT0066101 dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. specific reaction conditions and reagents are not widely reported.

Major Products: The major products formed from these reactions are not explicitly documented. Further research is needed to elucidate the detailed reaction pathways and product profiles.

Comparison with Similar Compounds

CRT0066101 dihydrochloride stands out due to its PKD selectivity and anticancer properties. Similar compounds include other PKD inhibitors and kinase-targeting agents, but CRT0066101’s unique profile sets it apart.

properties

IUPAC Name

methyl 4-imidazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-2-4-10(5-3-9)13-7-6-12-8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBBZTZQWIGHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377582
Record name Methyl 4-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101184-08-1
Record name Methyl 4-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(1H-imidazol-1-yl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of imidazole (132 g, 1.9 mol), methyl 4-fluorobenzoate (170 ml, 1.3 mol) and potassium carbonate (357 g, 2.6 mol) in DMSO (200 ml) is stirred at 120° C. for 3 h. After cooling to room temperature, the mixture is added to ice-water. Precipitated product is filtered off and washed with water. Yield: 59%.
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132 g
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200 mL
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ice water
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Heat 101.6 g (0.65 mol) of methyl 4-fluorobenzoate, 66.65 g (0.98 mol) of imidazole, and 182.0 g (1.31 mol) of potassium carbonate in dimethylsulfoxide at ca. 120° C. for about 3 hr. Cool the solution to room temperature and pour into 500 mL of cold water. Filter to obtain crystals of the title compound.
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101.6 g
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66.65 g
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182 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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